

Application Notes: Using ATPase-IN-5 to Investigate Ion Homeostasis in Fungi

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Compound of Interest

Compound Name: ATPase-IN-5

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Introduction

ATPase-IN-5 is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc₁ complex (Complex III), a critical component of the electron transport chain.^{[1][2]} While not a direct inhibitor of P-type ATPases, its action leads to a profound disruption of mitochondrial respiration and a halt in ATP synthesis via oxidative phosphorylation.^{[1][2]} This energy depletion has significant downstream consequences on cellular activities reliant on ATP, most notably ion homeostasis, which is maintained by ATP-dependent ion pumps. These application notes provide a comprehensive guide for utilizing **ATPase-IN-5** as a chemical probe to investigate the intricate relationship between mitochondrial function and ion homeostasis in fungi.

The primary plasma membrane H⁺-ATPase (Pma1) is essential for fungal survival, creating the electrochemical proton gradient necessary for nutrient uptake and maintaining intracellular pH.^{[3][4]} This pump is a major consumer of cellular ATP. By limiting the mitochondrial ATP supply, **ATPase-IN-5** indirectly compromises the function of Pma1 and other ion pumps, leading to a cascade of events including plasma membrane depolarization, intracellular pH dysregulation, and altered ion transport.^{[5][6]} This makes **ATPase-IN-5** a valuable tool for dissecting the reliance of fungal ion homeostasis on mitochondrial energy production and for exploring novel antifungal strategies.

Mechanism of Action

ATPase-IN-5 selectively binds to the fungal cytochrome bc1 complex, interrupting the flow of electrons and decoupling it from proton translocation across the inner mitochondrial membrane. This leads to a collapse of the mitochondrial membrane potential and a severe reduction in ATP production. The resulting ATP deficit cripples the activity of energy-dependent ion pumps, such as the plasma membrane H⁺-ATPase (Pma1) and various Ca²⁺-ATPases, fundamentally disrupting the maintenance of cellular ion gradients.^{[1][2]}

Caption: Mechanism of **ATPase-IN-5** action on fungal ion homeostasis.

Data Presentation

The efficacy of **ATPase-IN-5** (referred to as Inz-5 in source literature) has been quantified against various fungal species. The tables below summarize its inhibitory concentrations and provide a benchmark comparison with standard antifungal agents.

Table 1: In Vitro Activity of **ATPase-IN-5** against *Candida albicans*

Parameter	Value	Assay Conditions	Reference
IC ₅₀ (Proliferation)	0.381 µM	Not specified	^{[1][7]}
IC ₅₀ (Cytochrome bc1 Activity)	~8.0 µM	UQH ₂ :cyt c oxidoreductase assay	^[8]
IC ₅₀ (Purified Complex III)	24 ± 3 nM	UQH ₂ :cyt c oxidoreductase assay	^[1]

| Synergy with Fluconazole | 10 µM | Liquid culture ^[8] |

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Standard Antifungals

Antifungal Agent	Target Species	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference
Amphotericin B	Aspergillus terreus	-	-	[7]
Voriconazole	Aspergillus terreus	-	2	[7]
Posaconazole	Aspergillus terreus	-	0.12	[7]
Itraconazole	Aspergillus terreus	-	0.5	[7]

| Caspofungin | Aspergillus terreus | - | 2 | [7] |

Experimental Protocols

Investigating the impact of **ATPase-IN-5** on ion homeostasis involves a series of assays to measure fungal growth, mitochondrial activity, and key ion-related parameters.

Protocol 1: Fungal Growth Inhibition Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of **ATPase-IN-5**.

Materials:

- **ATPase-IN-5** stock solution (e.g., 10 mM in DMSO)
- Appropriate fungal growth medium (e.g., RPMI-1640, YPD)
- Sterile 96-well microplates
- Fungal inoculum
- Spectrophotometer (plate reader)

Procedure:

- Prepare a fungal inoculum from a fresh culture to a concentration of $1-5 \times 10^5$ cells/mL in the growth medium.
- Prepare a 2-fold serial dilution of **ATPase-IN-5** in the growth medium directly in the 96-well plate. Typical final concentrations range from 0.01 to 20 μ M.
- Add 100 μ L of the fungal inoculum to each well containing 100 μ L of the serially diluted compound. Include a drug-free control well.
- Incubate the plates at the optimal growth temperature (e.g., 30°C or 37°C) for 24-48 hours.
- Determine fungal growth by measuring the optical density (OD) at 600 nm.
- The MIC is defined as the lowest concentration of **ATPase-IN-5** that causes a significant growth inhibition (e.g., $\geq 50\%$) compared to the drug-free control.[\[7\]](#)

Protocol 2: Measurement of Plasma Membrane Potential

This protocol uses the potential-sensitive fluorescent dye diS-C₃(3) to measure changes in the plasma membrane potential. Depolarization is indicated by an increase in fluorescence.

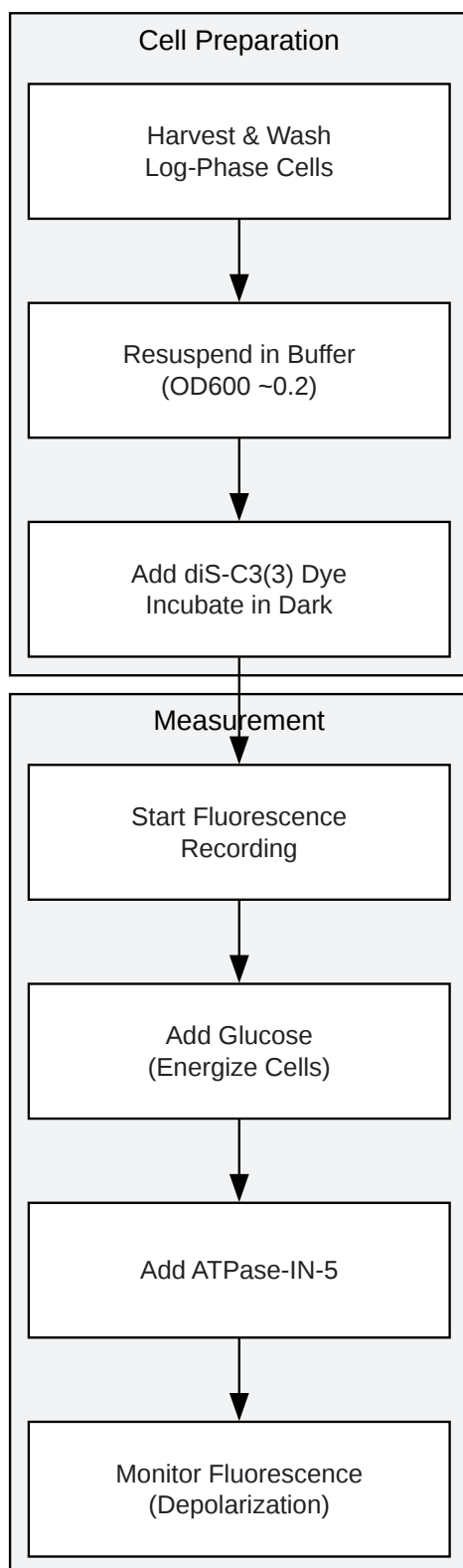
Materials:

- Fungal cells (log phase)
- diS-C₃(3) stock solution (in ethanol)
- Glucose
- **ATPase-IN-5**
- Fluorometer or fluorescence plate reader

Procedure:

- Harvest and wash fungal cells, then resuspend them in a low-potassium buffer to a final OD₆₀₀ of ~ 0.2 .

- Add diS-C₃(3) to a final concentration of ~0.2 μM and incubate in the dark for 30-60 minutes to allow the dye to equilibrate across the membrane.
- Transfer the cell suspension to a cuvette or microplate.
- Initiate fluorescence recording (e.g., Excitation: 620 nm, Emission: 670 nm).
- Add glucose (e.g., 10 mM final concentration) to energize the cells and activate the H⁺-ATPase, which should cause a decrease in fluorescence (hyperpolarization).
- Once a stable baseline is achieved, add **ATPase-IN-5** at the desired concentration.
- Monitor the change in fluorescence. An increase in fluorescence indicates depolarization of the plasma membrane due to reduced Pma1 activity.[9]



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Caption: Workflow for measuring plasma membrane potential.

Protocol 3: Measurement of Intracellular pH (pHi)

This protocol uses the ratiometric pH-sensitive fluorescent indicator BCECF-AM to measure changes in cytosolic pH.

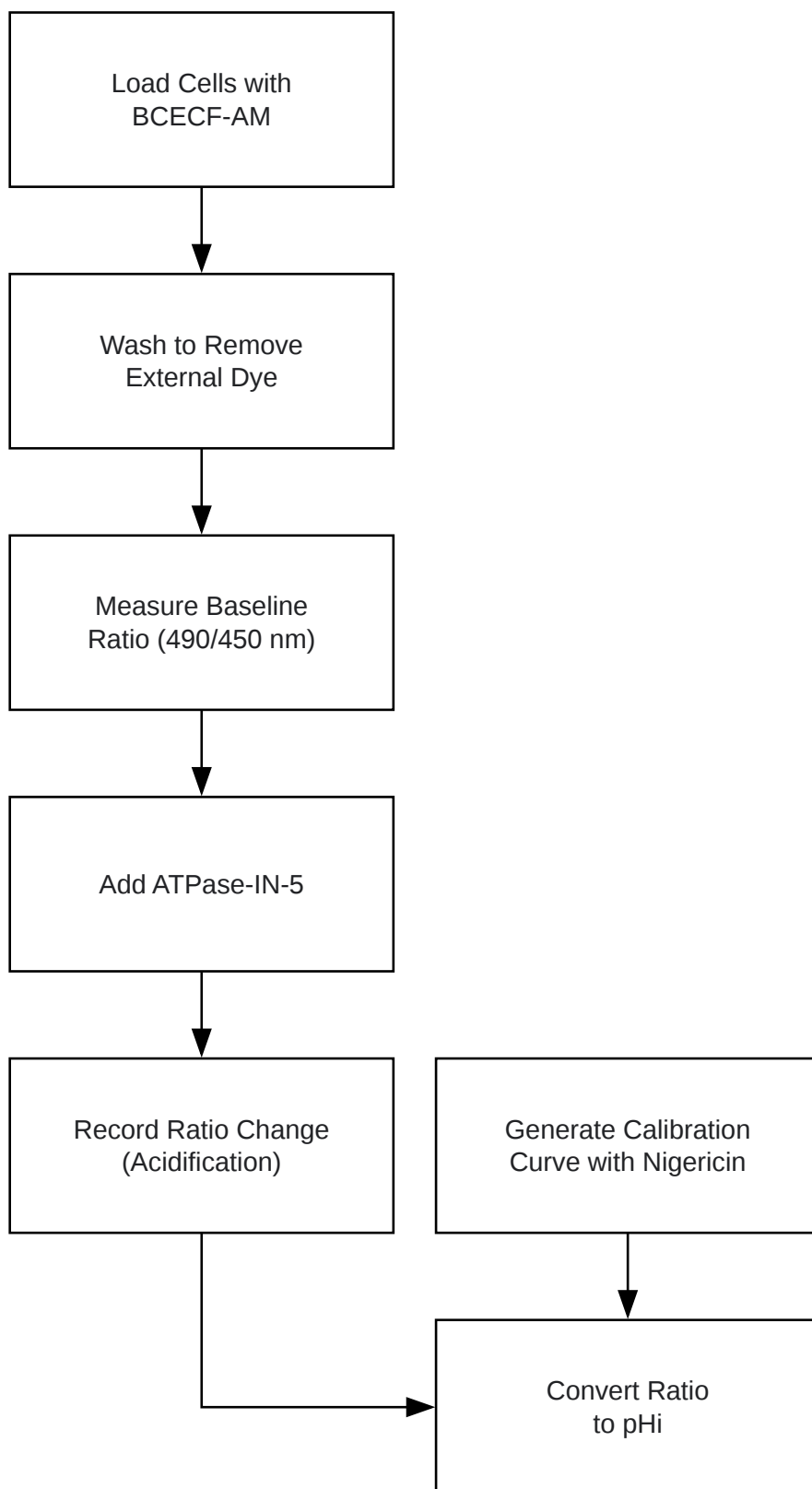
Materials:

- Fungal cells or protoplasts
- BCECF-AM stock solution (in DMSO)
- Pluronic F-127 (optional, aids dye loading)
- Loading buffer (e.g., a MES-buffered salt solution, pH 6.5)
- Fluorometer or confocal microscope with dual excitation capability
- Calibration buffers (pH 5.5 to 8.0) containing nigericin (a K⁺/H⁺ ionophore)

Procedure:

- **Dye Loading:** Incubate washed fungal cells in loading buffer containing BCECF-AM (typically 2-10 μ M) for 30-60 minutes at room temperature.
- **Washing:** Wash the cells twice with fresh buffer to remove extracellular dye.
- **Measurement:**
 - Resuspend the cells in the desired experimental buffer.
 - Measure fluorescence by alternating excitation wavelengths (e.g., 490 nm and 450 nm) while recording emission at a single wavelength (~535 nm).[\[10\]](#)
 - Establish a baseline ratio (490/450 nm).
 - Add **ATPase-IN-5** and record the change in the fluorescence ratio over time. A decrease in the ratio typically indicates intracellular acidification.
- **Calibration:**

- At the end of the experiment, resuspend aliquots of the loaded cells in calibration buffers of known pH.
- Add nigericin (~10 μ M) to equilibrate the intracellular and extracellular pH.[10]
- Measure the fluorescence ratio for each known pH value to generate a calibration curve, which is then used to convert experimental ratios into pHi values.



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Caption: Workflow for intracellular pH measurement.

Protocol 4: Measurement of Intracellular Calcium $[Ca^{2+}]_i$

This protocol uses the fluorescent indicator Fluo-4-AM to monitor changes in cytosolic free calcium.

Materials:

- Fungal cells
- Fluo-4-AM stock solution (in DMSO)
- Pluronic F-127
- Loading buffer (e.g., HBSS)
- Fluorometer or fluorescence microscope (Excitation: ~494 nm, Emission: ~516 nm)

Procedure:

- Dye Loading: Incubate fungal cells with Fluo-4-AM (e.g., 5 μ M) and an equal concentration of Pluronic F-127 in loading buffer for 30-60 minutes at 30°C.
- Washing: Wash the cells twice with fresh buffer to remove extracellular dye.
- Measurement:
 - Resuspend cells in the experimental buffer and transfer to a measurement cuvette or imaging dish.
 - Begin recording fluorescence intensity to establish a stable baseline.
 - Add **ATPase-IN-5** and monitor the change in fluorescence. An increase in fluorescence indicates a rise in intracellular calcium concentration.[\[11\]](#)[\[12\]](#)
 - (Optional) Add a calcium ionophore like ionomycin at the end of the experiment to determine maximum fluorescence (F_{max}) for calibration purposes.

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